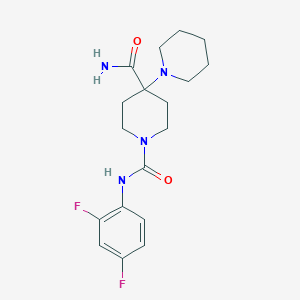

![molecular formula C16H24BrNO B4582723 1-[6-(4-bromophenoxy)hexyl]pyrrolidine](/img/structure/B4582723.png)

1-[6-(4-bromophenoxy)hexyl]pyrrolidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related bromophenol derivatives, including natural products with bromophenyl groups, has been reported. These compounds, synthesized through various methodologies, exhibit potent antioxidant and anticholinergic activities, indicating the versatility of bromophenyl derivatives in chemical synthesis and biological applications (Rezai et al., 2018).

Molecular Structure Analysis

Structural characterization of similar compounds has been achieved using techniques such as NMR, IR, and X-ray diffraction. These studies provide insights into the conformational preferences and stability of the molecular structure, which is crucial for understanding the chemical reactivity and interaction of 1-[6-(4-bromophenoxy)hexyl]pyrrolidine with other molecules (Hou Hao-qing, 2010).

Chemical Reactions and Properties

The reactivity of bromophenyl derivatives in various chemical reactions has been explored, demonstrating their potential in creating complex molecular architectures. For instance, the palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines have led to the synthesis of novel hybrid structures, showcasing the versatile reactivity of these compounds (Ju Zhang et al., 2016).

Physical Properties Analysis

The synthesis and characterization of polymers containing bromophenyl groups have been studied, revealing properties such as solubility in common organic solvents and strong fluorescence. These findings highlight the impact of the bromophenyl group on the physical properties of polymers, offering potential applications in materials science (Kai A. I. Zhang & B. Tieke, 2008).

Chemical Properties Analysis

The chemical properties of compounds related to 1-[6-(4-bromophenoxy)hexyl]pyrrolidine, such as their antioxidant and anticholinergic activities, have been extensively studied. These compounds demonstrate significant biological activities, suggesting potential therapeutic applications (Rezai et al., 2018).

Aplicaciones Científicas De Investigación

Antioxidant and Anticholinergic Activities

The first synthesis of biologically active natural bromophenols, including derivatives of "1-[6-(4-bromophenoxy)hexyl]pyrrolidine," has been reported. These compounds demonstrated potent antioxidant activities through various bioanalytical methods. Moreover, they were tested against cholinergic enzymes, showing significant inhibitory activities. This suggests their potential applications in treating diseases related to oxidative stress and cholinergic system dysfunction (Rezai et al., 2018).

Radical-Scavenging Activity

Highly brominated mono- and bis-phenols from marine red algae, structurally similar to "1-[6-(4-bromophenoxy)hexyl]pyrrolidine," showed potent radical-scavenging activity. These compounds are of interest due to their potential applications in preventing or treating oxidative stress-related conditions (Duan et al., 2007).

Luminescent Materials

Polymers containing the "1-[6-(4-bromophenoxy)hexyl]pyrrolidine" unit have been synthesized, exhibiting strong fluorescence and good solubility in common organic solvents. These properties make them suitable for applications in optoelectronic devices and materials science (Zhang & Tieke, 2008).

Antitumor Activity

A novel series of pyrrolo[2,3-d]pyrimidine derivatives, related to the "1-[6-(4-bromophenoxy)hexyl]pyrrolidine" structure, have shown selective antitumor activity. These compounds inhibit purine biosynthesis with selectivity for high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry, demonstrating their potential as chemotherapeutic agents (Wang et al., 2010).

Propiedades

IUPAC Name |

1-[6-(4-bromophenoxy)hexyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrNO/c17-15-7-9-16(10-8-15)19-14-6-2-1-3-11-18-12-4-5-13-18/h7-10H,1-6,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOBIBHRDOCTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCCCOC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(4-Bromophenoxy)hexyl]pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

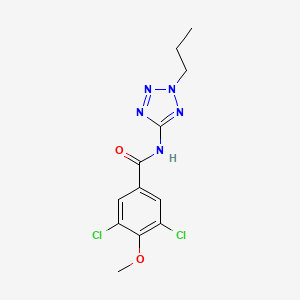

![2-{[3-(1-benzyl-4-piperidinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4582652.png)

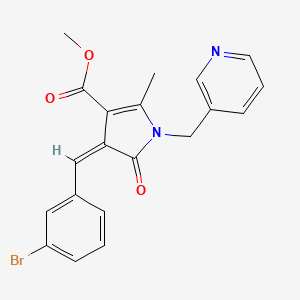

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4582674.png)

![3-(3-methoxyphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582680.png)

![7-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4582683.png)

![2-{[5-cyano-2-(methylthio)-6-phenyl-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B4582706.png)

![1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4582716.png)

![N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B4582724.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4582727.png)

![2-[4-(1H-benzimidazol-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4582739.png)

![N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582742.png)

![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide](/img/structure/B4582756.png)